

# Application Notes and Protocols: The Role of Cyclodecanone in Fragrance and Perfume Synthesis

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## Compound of Interest

Compound Name: Cyclodecanone

Cat. No.: B073913

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## Introduction

**Cyclodecanone** is a macrocyclic ketone that serves as a pivotal intermediate in the synthesis of high-value fragrance compounds, particularly those with a characteristic musk odor. While not typically used as a primary fragrance ingredient itself, its chemical structure provides an ideal scaffold for ring expansion and modification to produce larger macrocyclic ketones like cyclopentadecanone (Exaltone®) and muscone, which are prized for their persistent, warm, and animalic notes in perfumery. This document provides detailed application notes, experimental protocols, and relevant data on the synthesis and utilization of **cyclodecanone** in the fragrance industry.

## Data Presentation

### Physical and Chemical Properties

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>18</sub> O	
Molar Mass	154.25 g/mol	
Melting Point	20-22 °C	
Boiling Point	94-98 °C at 10 mmHg	[1]
Appearance	Colorless to pale yellow liquid or solid	

## Synthesis of Cyclodecanone from Cyclooctanone: Reaction Parameters and Yields

Parameter	Value	Reference
Starting Material	Cyclooctanone	[1]
Key Reagents	Pyrrolidine, Methyl propiolate	[1]
Solvent	Xylene, Ether	[1]
Catalyst	p-Toluenesulfonic acid	[1]
Reaction Type	Ring expansion via enamine intermediate	[1]
Yield	44-50%	[1]

## Odor Thresholds of Key Musk Fragrances Derived from Cyclodecanone Precursors

Compound	Odor Description	Odor Threshold (ng/L of air)	Reference
Musk Ketone	Sweet, powdery, gentle, animalic, warm	0.1	<a href="#">[2]</a>
Galaxolide®	Musky with floral notes	0.9	<a href="#">[2]</a>
Romandolide®	Musky, fruity	0.4	<a href="#">[2]</a>
Serenolide®	Musky, sweet	0.39	<a href="#">[2]</a>

## Experimental Protocols

### Protocol 1: Synthesis of Cyclodecanone from Cyclooctanone

This protocol is adapted from a procedure published in Organic Syntheses.[\[1\]](#)

Materials:

- Cyclooctanone (1.00 mole, 126 g)
- Pyrrolidine (1.4 moles, 100 g)
- Xylene (100 mL)
- p-Toluenesulfonic acid (0.5 g)
- Hexane
- Methyl propiolate (0.85–0.90 mole, 71–76 g)
- Ether (600 mL)
- Methanol
- Palladium on charcoal (5%)

- 25% Aqueous sodium hydroxide
- Dry ice-acetone bath

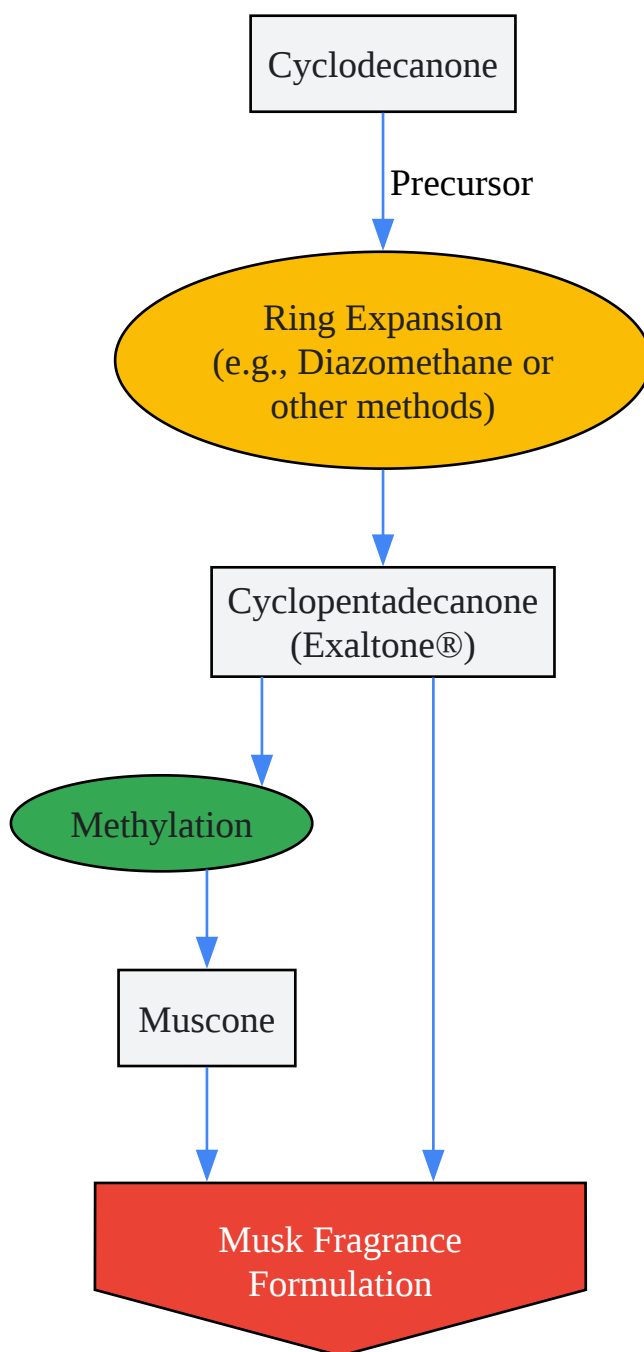
Procedure:

- Formation of the Enamine:
  - To a 500-mL round-bottomed flask equipped with a column packed with glass helices and a water separator filled with hexane, add cyclooctanone, pyrrolidine, xylene, and p-toluenesulfonic acid.
  - Heat the solution under reflux until the separation of water ceases (typically 3-6 hours).
  - Replace the water separator with a distillation head and distill under reduced pressure to remove the solvent and unreacted starting materials.
- Reaction with Methyl Propiolate:
  - Dissolve the crude enamine in 450 mL of ether and transfer to a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
  - Prepare a solution of methyl propiolate in 150 mL of ether and add it dropwise to the enamine solution. Maintain the temperature of the reaction mixture at 25–30 °C using a dry ice-acetone bath.
  - After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
- Hydrogenation and Hydrolysis:
  - Transfer the reaction mixture to a hydrogenation flask containing a slurry of 5% palladium on charcoal in methanol.
  - Hydrogenate the mixture at atmospheric pressure until the theoretical amount of hydrogen is absorbed.
  - Filter the catalyst and add 200 g of 25% aqueous sodium hydroxide to the filtrate.

- Heat the mixture under reflux for 1 hour.
- Purification:
  - Replace the condenser with a distillation head and distill off most of the methanol.
  - Cool the two-phase residue and extract with two 100-mL portions of ether.
  - Remove the ether on a steam bath and distill the residue through a 20-cm Vigreux column to yield **cyclodecanone**. The product is collected at 94–98 °C (10 mm).<sup>[1]</sup>

## Mandatory Visualizations

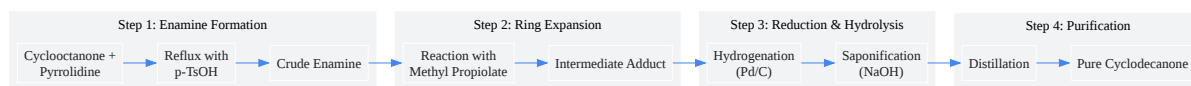
### Synthesis of Fragrance Compounds from Cyclodecanone

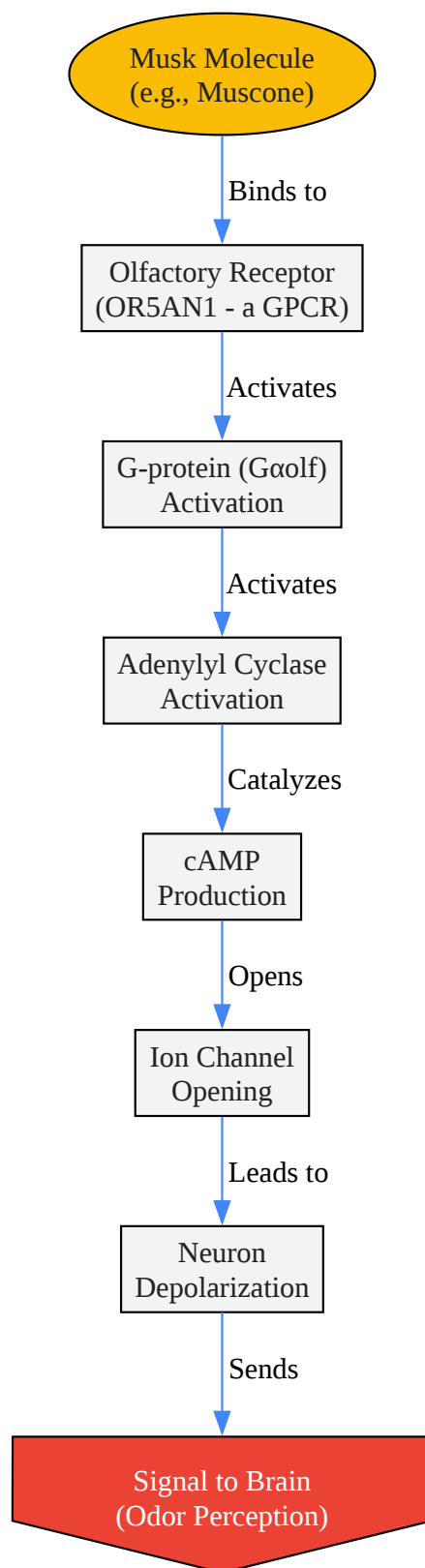


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Caption: Synthesis pathway of musk fragrances from **cyclodecanone**.

## Experimental Workflow for Cyclodecanone Synthesis





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## References

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